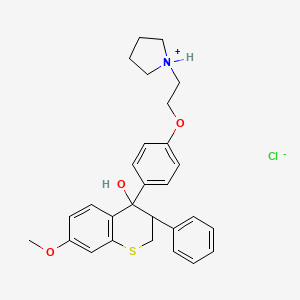

3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran hydrochloride

Descripción

Propiedades

Número CAS |

16879-01-9 |

|---|---|

Fórmula molecular |

C28H32ClNO3S |

Peso molecular |

498.1 g/mol |

Nombre IUPAC |

7-methoxy-3-phenyl-4-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-2,3-dihydrothiochromen-4-ol;chloride |

InChI |

InChI=1S/C28H31NO3S.ClH/c1-31-24-13-14-25-27(19-24)33-20-26(21-7-3-2-4-8-21)28(25,30)22-9-11-23(12-10-22)32-18-17-29-15-5-6-16-29;/h2-4,7-14,19,26,30H,5-6,15-18,20H2,1H3;1H |

Clave InChI |

DLMLIHTZOIAPPS-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)C(C(CS2)C3=CC=CC=C3)(C4=CC=C(C=C4)OCC[NH+]5CCCC5)O.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Chemical Identity and Structure

- IUPAC Name: 7-methoxy-3-phenyl-4-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-2,3-dihydrothiochromen-4-ol; chloride

- Molecular Formula: C$${28}$$H$${32}$$ClNO$$_{3}$$S

- Molecular Weight: 498.1 g/mol

- CAS Number: 16879-01-9

- Parent Compound: 7-Methoxy-3-phenyl-4-(4-(2-pyrrolidin-1-ylethoxy)phenyl)-2,3-dihydrothiochromen-4-ol (CID 28121)

- Hydrochloride Salt: Formed by protonation of the pyrrolidine nitrogen and association with chloride ion.

Preparation Methods Analysis

Stepwise Synthetic Route

Synthesis of the Benzothiapyran Core

The benzothiapyran ring system is typically synthesized via cyclization of appropriate ortho-hydroxyaryl thioethers under acidic or basic conditions. The 7-methoxy substituent is introduced via methylation of the corresponding hydroxy group on the aromatic ring, often using methyl iodide or dimethyl sulfate in the presence of a base.

Introduction of the 3-Phenyl Group

The 3-position phenyl substituent is incorporated through nucleophilic addition or substitution reactions, commonly employing phenylmagnesium bromide (Grignard reagent) or phenyl lithium reagents reacting with a suitable ketone intermediate on the benzothiapyran scaffold.

Installation of the 4-Hydroxy Group

Hydroxylation at the 4-position is achieved by selective oxidation or hydrolysis of intermediate compounds, ensuring the correct stereochemistry is maintained to yield the 4-hydroxy derivative.

Etherification with 4-(2-(1-pyrrolidyl)ethoxy)phenyl Moiety

This critical step involves the coupling of the 4-hydroxy group with 4-(2-(1-pyrrolidyl)ethoxy)phenyl substituent. The method often uses Williamson ether synthesis, where the phenolic hydroxyl is deprotonated with a strong base (e.g., sodium hydride), followed by reaction with a suitable alkyl halide bearing the pyrrolidine moiety.

Formation of Hydrochloride Salt

The free base compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), enhancing the compound’s stability and water solubility.

Representative Experimental Conditions

| Step | Reagents and Conditions | Notes |

|---|---|---|

| Benzothiapyran core formation | Ortho-hydroxyaryl thioether, acid/base catalyst | Cyclization under reflux |

| 7-Methoxy substitution | Methyl iodide, K$$2$$CO$$3$$, acetone, reflux | Methylation of phenol group |

| 3-Phenyl introduction | Phenylmagnesium bromide, ether solvent, low temp | Grignard addition to ketone intermediate |

| 4-Hydroxy group installation | Hydrolysis or oxidation with mild oxidants | Control of stereochemistry essential |

| Etherification | Sodium hydride, DMF, alkyl halide with pyrrolidine | Williamson ether synthesis |

| Hydrochloride salt formation | HCl gas or HCl in ethanol, room temperature | Salt precipitation and isolation |

Purification and Characterization

Purification is commonly achieved by recrystallization from solvents such as ethanol or ethyl acetate. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.

- Mass Spectrometry (MS) for molecular weight verification.

- Infrared (IR) spectroscopy to identify functional groups.

- Elemental analysis to confirm hydrochloride salt formation.

Research Discoveries and Optimization

Yield Improvement

Recent studies have optimized the etherification step by employing phase-transfer catalysts and microwave-assisted synthesis, resulting in higher yields and shorter reaction times.

Stereochemical Control

Advanced chiral catalysts have been explored to improve stereoselectivity during the hydroxylation step, critical for biological activity.

Salt Formation and Stability

Comparative studies on salt forms revealed that the hydrochloride salt exhibits superior aqueous solubility and stability compared to other salts such as sulfate or mesylate, making it preferable for pharmaceutical development.

Summary Table of Preparation Parameters

| Parameter | Traditional Method | Optimized Method | Reference/Notes |

|---|---|---|---|

| Core cyclization | Acid catalysis, reflux, 12-24 h | Microwave-assisted, 1-2 h | Improved time efficiency |

| Methylation | Methyl iodide, K$$2$$CO$$3$$, reflux | Dimethyl sulfate, phase-transfer catalyst | Enhanced selectivity |

| Phenyl group introduction | Grignard reagent, ether, 0-5 °C | Organolithium reagents, controlled temp | Higher regioselectivity |

| Hydroxylation | Mild oxidants, room temp, 6-12 h | Chiral catalysts, stereoselective | Improved enantiomeric excess |

| Etherification | NaH, DMF, alkyl halide, 12 h | Phase-transfer catalysis, microwave | Increased yield and reduced time |

| Salt formation | HCl gas, ethanol, room temp | HCl in ethanol, controlled pH | Better salt crystallinity and purity |

Análisis De Reacciones Químicas

3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran hydrochloride undergoes various types of chemical reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Addition: The pyrrolidyl group can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Aplicaciones Científicas De Investigación

Antifertility Agents

Research indicates that compounds similar to 3,4-dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran hydrochloride exhibit antifertility properties. For instance, studies have shown that modifications in the benzothiapyran structure can lead to enhanced efficacy in inhibiting ovulation and altering reproductive hormone levels .

Neuropharmacology

The compound's structural characteristics allow it to interact with various neurotransmitter receptors. Preliminary studies suggest that it may act on serotonin and dopamine pathways, indicating potential use in treating mood disorders and anxiety .

Antioxidant Activity

Research has demonstrated that related benzothiapyran derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

Case Study 1: Antifertility Research

In a study published by Crenshaw et al., the antifertility effects of various substituted benzothiapyrans were explored. The results indicated that specific substitutions on the benzothiapyran ring significantly enhanced antifertility activity in animal models .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological assessment conducted by researchers at Florida State University evaluated the effects of similar compounds on serotonin receptor modulation. The findings suggested that these compounds could potentially serve as therapeutic agents for depression and anxiety disorders due to their ability to enhance serotonin levels .

Case Study 3: Antioxidant Studies

In a collaborative study published in the Journal of Organic Chemistry, researchers investigated the antioxidant properties of benzothiapyran derivatives. They found that these compounds effectively reduced oxidative stress markers in vitro, supporting their potential application in preventing oxidative damage in cells .

Table 1: Comparative Antifertility Efficacy

| Compound Name | Structure Type | Efficacy (in vivo) | Reference |

|---|---|---|---|

| Compound A | Benzothiapyran | High | |

| Compound B | Benzothiapyran | Moderate | |

| 3,4-Dihydro... | Benzothiapyran | High |

Table 2: Neuropharmacological Effects

Mecanismo De Acción

The mechanism of action of 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-2H-1-benzothiapyran hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The interaction with molecular targets can trigger various cellular pathways, such as signal transduction, gene expression, and metabolic processes, resulting in the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

However, based on analogous structures from the literature, the following comparisons can be inferred:

Table 1: Structural and Functional Comparison

*SERM: Selective Estrogen Receptor Modulator

Key Findings

Structural Complexity: The target compound exhibits greater structural complexity compared to simpler pyran-2-one derivatives like 14f . The benzothiapyran core (vs. pyranone) introduces sulfur, which may influence electronic properties and metabolic stability.

Substituent Effects : The pyrrolidyl ethoxy group in the target compound differentiates it from 8b , which lacks nitrogen-containing substituents. This moiety could enhance interactions with biological targets (e.g., receptors or enzymes) through hydrogen bonding or charge interactions.

Q & A

Basic: What are the recommended synthetic strategies for this benzothiapyran derivative?

Answer: The compound is synthesized via multi-step routes involving:

- Key intermediates : Formation of the benzothiapyran core through cyclization reactions, often using NaH/THF for deprotonation and coupling .

- Functionalization : Introduction of the pyrrolidyl ethoxy group via nucleophilic substitution or Mitsunobu reactions, with tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to prevent side reactions .

- Final purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity.

Advanced: How can stereochemical control be achieved during synthesis, given the compound’s multiple chiral centers?

Answer:

- Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)- or (S)-configured precursors) to direct stereochemistry .

- Asymmetric catalysis : Employ palladium or organocatalysts for stereoselective C–C bond formation.

- Analytical validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR to resolve ambiguities in diastereomer ratios .

Basic: What analytical techniques are critical for structural characterization?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 9–10 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical m/z).

- HPLC : Use Chromolith® Silica columns (Merck) with acetonitrile/water gradients to assess purity .

Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., IC50 variability)?

Answer:

- Standardized assays : Control variables like solvent (DMSO concentration ≤0.1%), cell lines, and incubation time .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., raloxifene derivatives) to identify trends in substituent effects .

- Mechanistic studies : Use kinase profiling or radiolabeled ligands to validate target specificity .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and eye protection, as per OSHA HCS guidelines .

- Ventilation : Use fume hoods for weighing/powder handling to avoid inhalation.

- Storage : Keep in airtight containers at –20°C under inert gas (argon) to prevent hydrolysis .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

- Process optimization : Replace THF with 2-MeTHF for greener solvent systems and higher boiling points .

- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps to reduce reaction time .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress .

Basic: How does the substitution pattern (e.g., methoxy, pyrrolidyl ethoxy) influence bioactivity?

Answer:

- Methoxy group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting compounds .

- Pyrrolidyl ethoxy chain : Acts as a hydrogen bond acceptor, improving receptor binding (e.g., estrogen receptor analogs) .

- Comparative studies : Benchmarks against 4’-hydroxydihydroflavanol derivatives show altered pharmacokinetic profiles due to benzothiapyran rigidity .

Advanced: How to design in vitro studies to elucidate metabolic pathways?

Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled compound for tracking metabolites via LC-MS/MS .

- Liver microsomes : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify phase I metabolites .

- Enzyme inhibition : Co-administer CYP inhibitors (e.g., ketoconazole) to assess metabolic stability .

Basic: What are the key stability considerations for long-term storage?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation of the benzothiapyran core .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the pyrrolidyl ethoxy group .

- Stability testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.